molecular formula C18H25NO6 B14761941 Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate

Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate

Cat. No.: B14761941
M. Wt: 351.4 g/mol
InChI Key: KPZRIRFHDJEZSR-UHFFFAOYSA-N
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Description

Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate is an organic compound with a complex structure that includes a benzoate core and two tert-butoxycarbonyl (Boc) groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate typically involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The Boc groups can be removed under acidic conditions to yield the free amine.

    Substitution: The ester group can be substituted with other nucleophiles under basic conditions.

    Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid.

    Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.

Major Products Formed

    Hydrolysis: Yields 4-aminobenzoic acid and tert-butanol.

    Substitution: Produces various substituted benzoates depending on the nucleophile used.

    Oxidation and Reduction: Forms oxidized or reduced derivatives of the aromatic ring.

Scientific Research Applications

Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate primarily involves its role as a protecting group. The Boc groups protect the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[4-(propan-2-yl)phenoxy]carbonyl}amino)benzoate
  • Methyl 4-[({2-[bis(propan-2-yl)amino]ethyl}amino)methyl]benzoate

Uniqueness

Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected .

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate

InChI

InChI=1S/C18H25NO6/c1-17(2,3)24-15(21)19(16(22)25-18(4,5)6)13-10-8-12(9-11-13)14(20)23-7/h8-11H,1-7H3

InChI Key

KPZRIRFHDJEZSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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